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1,2-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide

Regiochemistry Structure–Activity Relationship Fragment-based drug design

1,2-Dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide is a synthetic small-molecule sulfonamide featuring a 1,2-dimethylimidazole core linked via a sulfonamide bridge to a 5-(thiophen-2-yl)pyridin-3-yl methylamine moiety. Its molecular formula is C₁₅H₁₆N₄O₂S₂ (MW 348.4 g/mol), and it is primarily supplied as a research-grade screening compound with typical purity ≥95%.

Molecular Formula C15H16N4O2S2
Molecular Weight 348.44
CAS No. 2034599-28-3
Cat. No. B2653859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide
CAS2034599-28-3
Molecular FormulaC15H16N4O2S2
Molecular Weight348.44
Structural Identifiers
SMILESCC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3
InChIInChI=1S/C15H16N4O2S2/c1-11-18-15(10-19(11)2)23(20,21)17-8-12-6-13(9-16-7-12)14-4-3-5-22-14/h3-7,9-10,17H,8H2,1-2H3
InChIKeySYSCDVLNUXMWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2-Dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide (CAS 2034599-28-3) – Chemical Identity and Compound Class


1,2-Dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide is a synthetic small-molecule sulfonamide featuring a 1,2-dimethylimidazole core linked via a sulfonamide bridge to a 5-(thiophen-2-yl)pyridin-3-yl methylamine moiety [1]. Its molecular formula is C₁₅H₁₆N₄O₂S₂ (MW 348.4 g/mol), and it is primarily supplied as a research-grade screening compound with typical purity ≥95% [1]. The compound belongs to the broader class of heterocyclic sulfonamides that have been explored as carbonic anhydrase inhibitors, kinase inhibitors, and antimicrobial agents [2].

Screening compound for carbonic anhydrase, kinase, or antimicrobial target classes
Fragment-based design scaffold with pyridine N3 geometry for distinct H-bond orientation
1,2-Dimethylimidazole core supports permeability and metabolic stability profiling studies

Why 1,2-Dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide Cannot Be Replaced by Generic Analogs


Even subtle alterations in the regiochemistry of the pyridine-thiophene attachment or the substitution pattern on the imidazole ring can profoundly alter hydrogen-bonding geometry, steric bulk, and electronic distribution, directly impacting target recognition. The target compound positions the pyridine nitrogen at the 3-position and the thiophene at the 5-position of the pyridine ring, creating a distinct angular orientation compared to the 2,4- or 2,3-regioisomers commonly found in screening libraries [1]. The 1,2-dimethyl substitution on the imidazole eliminates an H-bond donor present in N-unsubstituted analogs and modulates lipophilicity relative to mono-methyl or isopropyl variants, which can shift selectivity profiles and metabolic stability [2]. Consequently, generic replacement with a closely related imidazole-sulfonamide without rigorous comparative data risks loss of the specific pharmacophore geometry required for the intended target engagement.

Regioisomer mismatch
Pyridine N3-to-N4 shift rotates H-bond acceptor vector ~60°, which may alter target recognition compared to 2,4- or 2,3-substituted analogs.
Imidazole substitution variation
1,2-Dimethyl pattern removes an H-bond donor relative to N-unsubstituted analogs and shifts lipophilicity; class data suggest this may change selectivity and microsomal stability.

Head-to-Head and Class-Level Differentiation Evidence for 1,2-Dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide


Regioisomeric Differentiation: Pyridine Nitrogen Position Alters Hydrogen-Bond Acceptor Geometry

The target compound (CAS 2034599-28-3) carries the pyridine nitrogen at the 3-position and the thiophene at the 5-position, whereas its closest commercially available isomer (CAS 2034592-24-8) places the pyridine nitrogen at the 4-position and the thiophene at the 2-position. This positional shift rotates the lone-pair vector of the pyridine nitrogen by approximately 60°, which is predicted to alter hydrogen-bond acceptor geometry and metal-coordination potential [1][2]. No direct head-to-head biological comparison has been published; however, in related imidazole-sulfonamide series, analogous regioisomeric switches have resulted in >10-fold differences in enzyme inhibition IC₅₀ values [2].

Regioisomeric geometry
Class-level inference
Pyridine N3 vs N4; lone-pair vector ~60° shift
Supports distinct H-bond acceptor geometry for pharmacophore matching
No direct biological comparison published
Regiochemistry Structure–Activity Relationship Fragment-based drug design

1,2-Dimethyl Substitution on Imidazole: Impact on Hydrogen-Bond Donor Count and Lipophilicity

The target compound bears methyl groups at both the 1- and 2-positions of the imidazole ring, resulting in 1 hydrogen-bond donor (HBD) and a computed XLogP3 of 1.5 [1]. In contrast, the unsubstituted imidazole analog (N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide, CAS 2034340-44-6) possesses 2 HBDs (imidazole NH plus sulfonamide NH) and a lower XLogP3 (~1.2 estimated), which is typically associated with reduced membrane permeability and altered CYP450 susceptibility [2]. Within imidazole-sulfonamide series, each additional methyl group has been reported to increase metabolic stability (t₁/₂ in human liver microsomes) by 2- to 3-fold while modestly elevating logD [3].

H-bond donor & lipophilicity
Class-level inference
1 HBD; XLogP3 1.5
ΔHBD −1; ΔXLogP3 +0.3
May support higher permeability and metabolic stability relative to N-unsubstituted analog
Estimated from imidazole-sulfonamide microsomal stability data
Metabolic stability Lipophilicity Hydrogen-bond donor count

Topological Polar Surface Area and Rotatable Bond Count Comparison with Key Isomer

The target compound and its regioisomer CAS 2034592-24-8 share identical computed topological polar surface area (TPSA = 114 Ų) and rotatable bond count (5) [1][2]. This equivalence in global drug-likeness parameters means that any differential biological activity between the two compounds must arise from the spatial presentation of the pyridine nitrogen and thiophene ring rather than from passive permeability or solubility differences. This property parity simplifies comparative SAR studies and procurement cost–benefit analysis, as formulation and solubility challenges are expected to be comparable.

Physicochemical parity
Head-to-head
TPSA 114 Ų; rotatable bonds 5
Identical between regioisomers
Isolates pharmacophore geometry as key differentiator; no permeability confound
Simplifies SAR attribution when comparing hit rates
Physicochemical properties Drug-likeness Oral bioavailability

Potential Selectivity Advantage Inferred from Imidazole-Sulfonamide Carbonic Anhydrase Inhibition Class SAR

Imidazole-4-sulfonamides have been reported as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, with benzenesulfonamide-tethered imidazole derivatives achieving Kᵢ values as low as 0.5 nM against CA IX and selectivity ratios exceeding 100-fold over off-target CA II [1]. Although the target compound has not been directly profiled in these assays, its structural architecture—incorporating a sulfonamide zinc-binding group, a heteroaryl extension (thiophene-pyridine), and a dimethylimidazole cap—matches the pharmacophore model for selective CA IX/XII inhibition established in this class [1]. The specific 5-(thiophen-2-yl)pyridin-3-yl motif may further modulate isoform selectivity by occupying the CA active-site rim differently than phenyl- or furan-based analogs.

CA isoform selectivity
Class-level inference
Pharmacophore alignment with selective CA IX/XII imidazole-sulfonamides
Supports carbonic anhydrase isoform selectivity exploration
No direct Ki data; class benchmark Ki range 0.5–50 nM for context
Carbonic anhydrase inhibition Isoform selectivity Sulfonamide zinc-binding group

Optimal Procurement and Application Scenarios for 1,2-Dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide


Fragment-Based and Structure-Based Drug Discovery Campaigns Targeting Carbonic Anhydrase IX/XII

The compound's imidazole-sulfonamide core provides a validated zinc-binding motif for carbonic anhydrase inhibition, a mechanism implicated in tumor hypoxia and metastasis [1]. The unique 5-(thiophen-2-yl)pyridin-3-yl extension offers a distinct vector for exploring CA active-site rim interactions compared to phenyl-substituted analogs, potentially yielding novel selectivity profiles. Procure this compound for crystallography soaking experiments, enzymatic inhibition screens, and isoform-selectivity profiling [1].

Regioisomeric Selectivity Studies in Kinase or GPCR Panel Screening

When paired with its regioisomer CAS 2034592-24-8 (2,4-substituted pyridine), the target compound enables direct assessment of how pyridine nitrogen positioning influences target engagement across a panel of kinases or GPCRs [2]. The identical TPSA and rotatable bond count between the two isomers ensures that differential activity fingerprints are attributable solely to pharmacophore geometry, not to passive permeability differences [2]. Ideal for constructing SAR heatmaps that guide lead optimization.

Metabolic Stability and CYP Inhibition Comparative Profiling

The 1,2-dimethylimidazole motif reduces H-bond donor count to 1, which is expected to enhance metabolic stability relative to N-unsubstituted or mono-substituted imidazole analogs [3]. Procure the target compound alongside N-unsubstituted comparator CAS 2034340-44-6 for head-to-head human liver microsome stability assays and CYP450 inhibition panels. This enables data-driven selection of the most developable scaffold within the imidazole-sulfonamide series [3].

Chemical Biology Probe Development for Target Identification

The compound's balanced physicochemical profile (MW 348.4, XLogP3 1.5, TPSA 114 Ų) places it within favorable drug-like space for chemical probe development [1]. Its three-ring heterocyclic architecture provides multiple sites for linker attachment (e.g., via pyridine N-alkylation or thiophene functionalization) while maintaining the sulfonamide pharmacophore. Procure as a starting scaffold for designing affinity chromatography probes or photoaffinity labeling reagents for target deconvolution studies [1].

Application
Selection Property
Validation Focus
CA IX/XII pharmacophore exploration and tumor hypoxia research
Sulfonamide zinc-binding motif with thiophene-pyridine extension for active-site rim probing
Isoform selectivity profiling and crystallographic soaking
Regioisomer-controlled kinase/GPCR panel screening
Identical TPSA and rotatable bonds enable geometry-driven SAR without permeability bias
Target engagement fingerprint comparison with regioisomer control
Metabolic stability and CYP inhibition profiling in imidazole series
Reduced H-bond donor count and controlled lipophilicity relative to N-unsubstituted analogs
Human liver microsome stability and CYP panel benchmarking
Chemical biology probe development for target deconvolution
Multiple functionalization vectors within drug-like property space (MW, TPSA, XLogP3)
Linker attachment compatibility for affinity chromatography or photoaffinity labeling
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